REACTION_SMILES
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[BH4-:18].[CH2:1]([CH:2]([CH3:3])[CH3:4])[c:5]1[cH:6][cH:7][c:8]([C:11]([CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:17])[cH:9][cH:10]1.[CH3:22][CH:23]([OH:24])[CH3:25].[ClH:21].[Na+:19].[OH2:20]>>[CH2:1]([CH:2]([CH3:3])[CH3:4])[c:5]1[cH:6][cH:7][c:8]([CH:11]([CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[OH:17])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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CCCCCC(=O)c1ccc(CC(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(=O)c1ccc(CC(C)C)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
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product
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Smiles
|
CCCCCC(O)c1ccc(CC(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |